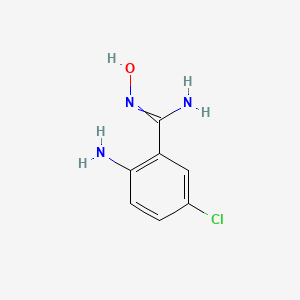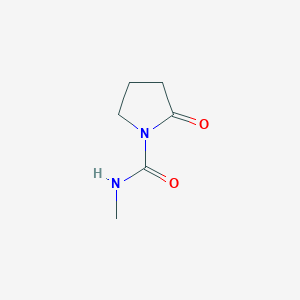
N-Methyl-2-oxopyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-oxo-pyrrolidine-1-carboxamide is a versatile organic compound belonging to the class of pyrrolidinones. It is a five-membered lactam with a nitrogen atom in the ring, making it a heterocyclic compound. This compound is known for its wide range of applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
N-methyl-2-oxo-pyrrolidine-1-carboxamide can be synthesized through several methods. One common method involves the ester-to-amide conversion, where gamma-butyrolactone is treated with methylamine . Another method includes the partial hydrogenation of N-methylsuccinimide . Additionally, the reaction of acrylonitrile with methylamine followed by hydrolysis is also used to produce this compound .
Industrial Production Methods
Industrial production of N-methyl-2-oxo-pyrrolidine-1-carboxamide typically involves large-scale synthesis using the ester-to-amide conversion method. This process is efficient and yields a high quantity of the compound. Approximately 200,000 to 250,000 tons of N-methyl-2-oxo-pyrrolidine-1-carboxamide are produced annually .
化学反応の分析
Types of Reactions
N-methyl-2-oxo-pyrrolidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used to oxidize N-methyl-2-oxo-pyrrolidine-1-carboxamide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-oxo-pyrrolidine-1-carboxylic acid, while reduction can produce N-methyl-2-hydroxy-pyrrolidine-1-carboxamide.
科学的研究の応用
N-methyl-2-oxo-pyrrolidine-1-carboxamide has numerous scientific research applications:
作用機序
The mechanism of action of N-methyl-2-oxo-pyrrolidine-1-carboxamide involves its interaction with molecular targets and pathways within cells. The compound can form hydrogen bonds with various enzymes and proteins, influencing their activity and leading to specific biological effects . Its ability to modulate enzyme activity makes it a valuable tool in drug discovery and development .
類似化合物との比較
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar structural features.
Pyrrolidinone: Another lactam with a similar ring structure but different functional groups.
N-methyl-2-pyrrolidone: A closely related compound with similar solvency properties.
Uniqueness
N-methyl-2-oxo-pyrrolidine-1-carboxamide stands out due to its unique combination of chemical properties, including its ability to undergo various reactions and its wide range of applications in different fields. Its versatility and effectiveness as a solvent and reagent make it a valuable compound in both research and industrial settings .
特性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
N-methyl-2-oxopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c1-7-6(10)8-4-2-3-5(8)9/h2-4H2,1H3,(H,7,10) |
InChIキー |
STUAZZRHWCEAGY-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)N1CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


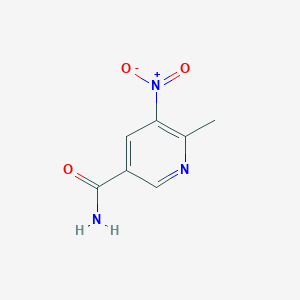
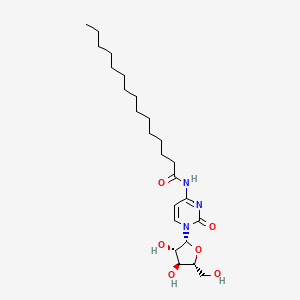
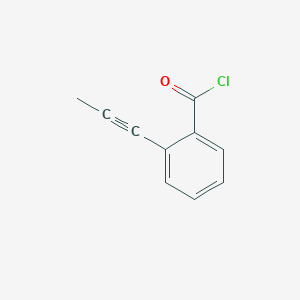

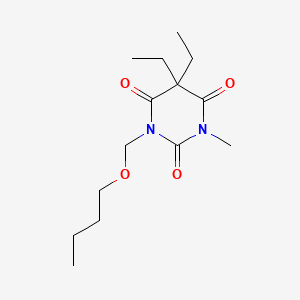
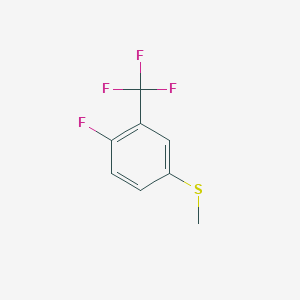
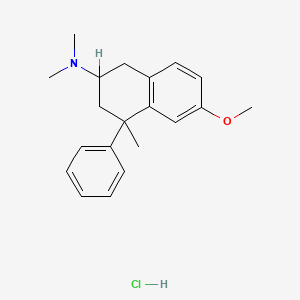


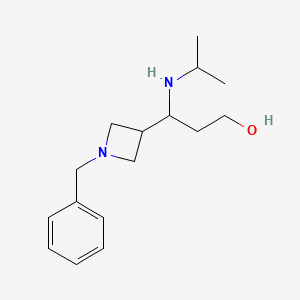

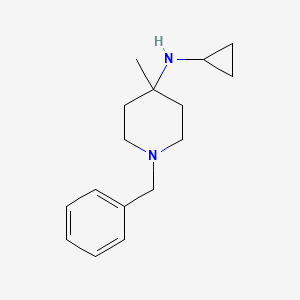
![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)
